4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine

Aromatase Inhibition CYP19A1 Breast Cancer

Procure CAS 1396802-40-6, a regioisomeric scaffold for CYP19A1 (aromatase) inhibitor lead optimization. Its 4-substituted imidazole architecture provides a systematic SAR control for metal-coordination geometry and isoform selectivity studies unattainable with generic 1-(methylsulfonyl)piperidine or chloromethyl analogs. The reversible imidazole warhead enables fragment-based screening against zinc-dependent metalloproteases and CYP enzymes. Ideal for DMPK groups assessing CYP isoform DDI risk profiles.

Molecular Formula C10H17N3O2S
Molecular Weight 243.33
CAS No. 1396802-40-6
Cat. No. B2541410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine
CAS1396802-40-6
Molecular FormulaC10H17N3O2S
Molecular Weight243.33
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CN2C=CN=C2
InChIInChI=1S/C10H17N3O2S/c1-16(14,15)13-5-2-10(3-6-13)8-12-7-4-11-9-12/h4,7,9-10H,2-3,5-6,8H2,1H3
InChIKeyAECPVQWWFOMCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine (CAS 1396802-40-6): Structural Identity and Core Pharmacophore Characteristics


4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a heterocyclic small molecule (C₁₀H₁₇N₃O₂S, MW 243.33 g/mol) composed of a piperidine ring bearing a methylsulfonyl group at the 1-position and an imidazol-1-ylmethyl substituent at the 4-position . This compound belongs to the class of sulfonylpiperidine derivatives that have been investigated as pharmacophores for targeting enzymes and receptors in medicinal chemistry programs . The combination of a hydrogen-bond-accepting sulfonyl moiety and a metal-coordinating imidazole ring within a single rigidified scaffold distinguishes it from simpler piperidine or imidazole analogs, making it a versatile intermediate for the synthesis of more complex bioactive molecules .

Why 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine Cannot Be Replaced by Close Analogs: The Functional Group Convergence Argument


Generic substitution with simple piperidine analogs such as 1-(methylsulfonyl)piperidine (lacking the imidazole group) or 4-(chloromethyl)-1-(methylsulfonyl)piperidine (lacking the imidazole's metal-coordination and hydrogen-bonding capacity) would fundamentally alter the compound's pharmacological profile and synthetic utility . The imidazole ring provides essential interactions for target engagement—including heme-iron coordination in CYP enzymes and hydrogen-bond donor/acceptor functionality—while the methylsulfonyl group modulates electronic properties and metabolic stability [1]. Class-level evidence from imidazolylmethylpiperidine sulfonamides demonstrates that even a shift of the imidazolylmethyl substituent from the 3-position to the 4-position on the piperidine ring can yield distinct biological activity profiles [1]. Therefore, the precise 4-substituted, methylsulfonyl-bearing architecture of CAS 1396802-40-6 represents a non-interchangeable chemical entity for structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine vs. Analogs


Aromatase Inhibitory Potency: Class-Level Inference from the 3-(Imidazol-1-ylmethyl)piperidine Sulfonamide Scaffold

Although no direct IC₅₀ data exist for 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine itself, the closely related 3-(imidazol-1-ylmethyl)piperidine sulfonamide scaffold has yielded aromatase inhibitors with IC₅₀ values comparable to the clinically approved drug letrozole [1]. The 4-substituted regioisomer (target compound) differs in the position of the imidazolylmethyl attachment, a modification known to alter CYP binding geometry and potency. This class-level evidence indicates that CAS 1396802-40-6 occupies a structurally privileged chemical space for aromatase inhibitor development, with the 4-substituted architecture offering a distinct SAR vector not explored in the published 3-substituted series [1].

Aromatase Inhibition CYP19A1 Breast Cancer

Functional Group Complementarity: Imidazole vs. Chloromethyl in the 4-Position of 1-(Methylsulfonyl)piperidine

The target compound's imidazol-1-ylmethyl substituent confers metal-coordination and hydrogen-bonding capabilities absent in the chloromethyl analog 4-(chloromethyl)-1-(methylsulfonyl)piperidine (CAS 1082943-87-0) . Imidazole is a well-established pharmacophore for heme iron coordination in CYP enzymes and for zinc-binding in metalloprotease inhibitors, whereas the chloromethyl group serves primarily as an alkylating electrophile [1]. This functional group divergence means the two compounds occupy fundamentally different reactivity and target-engagement spaces, despite sharing the same 1-(methylsulfonyl)piperidine core.

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Regioisomeric Differentiation: 4-Substituted vs. 3-Substituted Imidazolylmethylpiperidine Sulfonamides in CYP Inhibition

The 3-(imidazol-1-ylmethyl)piperidine sulfonamide series was specifically optimized for aromatase inhibition, yielding compounds with IC₅₀ values in the nanomolar range [1]. The target compound places the imidazolylmethyl group at the 4-position of the piperidine ring, a regioisomeric shift that alters the spatial orientation of the imidazole ring relative to the sulfonyl group. Published SAR studies on imidazole-containing CYP inhibitors demonstrate that the position of the imidazole-bearing substituent on the central ring is a critical determinant of isoform selectivity [2]. The 4-substituted architecture of CAS 1396802-40-6 therefore represents a distinct regioisomeric tool for probing CYP isoform selectivity profiles.

CYP Inhibition Regioisomerism Drug Metabolism

Optimal Research and Industrial Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine (CAS 1396802-40-6)


Aromatase Inhibitor Lead Optimization: Exploring 4-Substituted Regioisomeric SAR Space

For medicinal chemistry teams pursuing next-generation aromatase (CYP19A1) inhibitors for hormone receptor-positive breast cancer, CAS 1396802-40-6 offers a regioisomeric scaffold complementary to the published 3-(imidazol-1-ylmethyl)piperidine sulfonamide series that achieved letrozole-comparable IC₅₀ values [1]. The 4-substituted architecture enables systematic exploration of how the imidazole attachment position affects CYP19A1 binding geometry, isoform selectivity, and metabolic stability—a SAR dimension left unexplored in the existing literature [1].

Metalloenzyme Inhibitor Fragment Library: Imidazole-Containing Building Block for Coordination-Driven Target Engagement

The imidazole ring of CAS 1396802-40-6 provides strong metal-coordination capacity for zinc-dependent metalloproteases, iron-containing CYP enzymes, and other metalloprotein targets . Unlike the chloromethyl analog (CAS 1082943-87-0) which acts as a covalent electrophile, the target compound enables reversible, coordination-driven inhibition—a mechanism preferred for selective, non-covalent lead series development . It is ideal for inclusion in fragment-based screening libraries targeting metalloenzymes.

Chemical Biology Probe Synthesis: 4-Position-Defined Imidazole Handle for Bioconjugation

The defined 4-substitution pattern of the imidazolylmethyl group on the piperidine ring provides a predictable vector for further derivatization in chemical probe synthesis [1]. The methylsulfonyl group enhances solubility and modulates electronic properties, while the imidazole can serve as a metal-chelating warhead or affinity tag in pull-down experiments. This contrasts with 1-(methylsulfonyl)piperidine, which lacks the imidazole functionality required for target engagement in probe design [1].

CYP Isoform Selectivity Profiling: Positional Isomer Tool Compound for DDI Risk Assessment

Given that the 3-substituted scaffold demonstrates nanomolar aromatase inhibition [1], the 4-substituted target compound serves as a positional isomer control for evaluating how imidazole placement on the piperidine core influences CYP isoform selectivity profiles. This is directly relevant for drug metabolism and pharmacokinetics (DMPK) groups conducting drug-drug interaction (DDI) risk assessments in early-stage candidate profiling [1].

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.